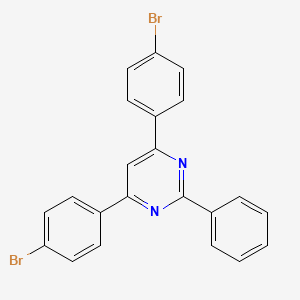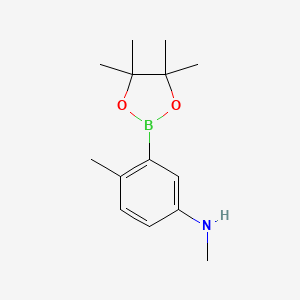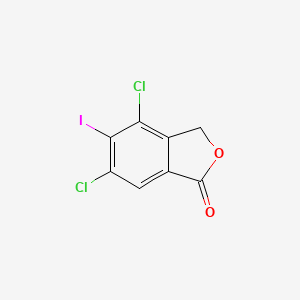
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid is a complex organic compound with the molecular formula C₁₇H₁₄BrN₃O₃ and a molecular weight of 388.22 g/mol This compound features a quinazoline core substituted with amino, bromo, and methoxy groups, as well as a benzoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid typically involves multi-step organic reactions. One common approach includes the condensation of appropriate starting materials followed by functional group transformations. For instance, the synthesis might start with the formation of the quinazoline core, followed by bromination, methoxylation, and subsequent coupling with a benzoic acid derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents .
化学反応の分析
Types of Reactions
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while substitution of the bromo group could yield various substituted quinazoline derivatives .
科学的研究の応用
3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
- 3-(2-Amino-8-chloro-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
- 3-(2-Amino-8-fluoro-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
- 3-(2-Amino-8-iodo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid
Uniqueness
The uniqueness of 3-(2-Amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid lies in its specific substitution pattern, which can confer distinct chemical and biological properties. For example, the presence of the bromo group may enhance its reactivity in certain substitution reactions compared to its chloro or fluoro analogs .
特性
分子式 |
C17H14BrN3O3 |
|---|---|
分子量 |
388.2 g/mol |
IUPAC名 |
3-(2-amino-8-bromo-7-methoxyquinazolin-6-yl)-4-methylbenzoic acid |
InChI |
InChI=1S/C17H14BrN3O3/c1-8-3-4-9(16(22)23)5-11(8)12-6-10-7-20-17(19)21-14(10)13(18)15(12)24-2/h3-7H,1-2H3,(H,22,23)(H2,19,20,21) |
InChIキー |
QXXGXFYYGCMLCU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=C(C=C1)C(=O)O)C2=C(C(=C3C(=C2)C=NC(=N3)N)Br)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![5,6-Dimethyl-2-phenyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B13889055.png)
![2-ethyl-3-oxo-N-[2-(2-thienyl)ethyl]butanamide](/img/structure/B13889062.png)


![3-(4-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B13889079.png)


![3-[2-Chloro-4-[(3,4-dichlorophenyl)methoxy]phenyl]-3-ethoxypropanoic acid](/img/structure/B13889097.png)
